Bis[2-(2-ethylbutoxy)ethyl] adipate Bis[2-(2-ethylbutoxy)ethyl] adipate
Brand Name: Vulcanchem
CAS No.: 7790-07-0
VCID: VC18502781
InChI: InChI=1S/C22H42O6/c1-5-19(6-2)17-25-13-15-27-21(23)11-9-10-12-22(24)28-16-14-26-18-20(7-3)8-4/h19-20H,5-18H2,1-4H3
SMILES:
Molecular Formula: C22H42O6
Molecular Weight: 402.6 g/mol

Bis[2-(2-ethylbutoxy)ethyl] adipate

CAS No.: 7790-07-0

Cat. No.: VC18502781

Molecular Formula: C22H42O6

Molecular Weight: 402.6 g/mol

* For research use only. Not for human or veterinary use.

Bis[2-(2-ethylbutoxy)ethyl] adipate - 7790-07-0

Specification

CAS No. 7790-07-0
Molecular Formula C22H42O6
Molecular Weight 402.6 g/mol
IUPAC Name bis[2-(2-ethylbutoxy)ethyl] hexanedioate
Standard InChI InChI=1S/C22H42O6/c1-5-19(6-2)17-25-13-15-27-21(23)11-9-10-12-22(24)28-16-14-26-18-20(7-3)8-4/h19-20H,5-18H2,1-4H3
Standard InChI Key VHCPQIOKWWQIRV-UHFFFAOYSA-N
Canonical SMILES CCC(CC)COCCOC(=O)CCCCC(=O)OCCOCC(CC)CC

Introduction

Chemical Identity and Structural Characteristics

Bis[2-(2-ethylbutoxy)ethyl] adipate belongs to the family of adipate esters, characterized by their role as non-phthalate plasticizers. Its IUPAC name, bis[2-(2-ethylbutoxy)ethyl] hexanedioate, reflects its symmetrical structure: two 2-(2-ethylbutoxy)ethyl groups esterified with adipic acid. The compound’s linear aliphatic chains contribute to its low volatility and compatibility with hydrophobic polymers.

Molecular and Structural Properties

The compound’s structure is confirmed by spectroscopic methods such as 1H^1\text{H} NMR, which reveals distinct peaks for the methylene groups adjacent to ester oxygen atoms and the branched ethylbutoxy side chains . Its InChIKey (VHCPQIOKWWQ) provides a unique identifier for database referencing.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC22H42O6\text{C}_{22}\text{H}_{42}\text{O}_6
Molecular Weight402.6 g/mol
Density1.01 g/mL (25°C)
Water Solubility<1 g/L (20°C)
Flash Point>230°F

Synthesis and Industrial Production

Reaction Mechanism and Catalysis

The synthesis involves esterifying adipic acid with 2-(2-ethylbutoxy)ethanol in a two-step process:

  • Acid-Catalyzed Esterification: Sulfuric acid facilitates protonation of adipic acid’s carboxyl groups, enabling nucleophilic attack by the alcohol.

  • Equilibrium Optimization: Removing water via azeotropic distillation or molecular sieves shifts equilibrium toward ester formation, achieving conversions exceeding 90% .

Recent studies highlight the efficacy of titanium-based catalysts (e.g., titanium isopropoxide) in accelerating reaction rates while minimizing side products. For instance, Albanese (2023) demonstrated that titanium catalysts reduce reaction times by 40% compared to traditional methods, achieving 99% conversion under reflux conditions .

Table 2: Typical Synthesis Conditions

ParameterValueSource
CatalystSulfuric acid or titanium-based
Temperature120–150°C
Molar Ratio (Acid:Alcohol)1:4
Reaction Time4–6 hours

Applications in Polymer Science

Role as a Plasticizer

Bis[2-(2-ethylbutoxy)ethyl] adipate reduces glass transition temperatures (TgT_g) in PVC by inserting itself between polymer chains, thereby increasing free volume and flexibility. Its low migration rate ensures long-term stability in products such as automotive interiors and medical tubing.

Comparison with Phthalate Alternatives

As industries shift toward phthalate-free formulations, adipate esters like this compound offer safer alternatives. Barteczko et al. (2021) noted that adipates exhibit comparable plasticizing efficiency to diethylhexyl phthalate (DEHP) but with lower endocrine-disruption potential .

Stability and Environmental Impact

Hydrolytic Stability

Recent Advances and Future Directions

Green Synthesis Methods

Emerging techniques, such as enzymatic esterification using Candida antarctica lipase, promise solvent-free production with 100% conversion rates . These methods align with industrial demands for sustainable chemistry.

Recycling and Lifecycle Management

Advances in depolymerization technologies enable recovery of adipic acid from waste polymers, reducing reliance on fossil-derived feedstocks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator